molecular formula C17H19N5O3 B12185827 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12185827
M. Wt: 341.4 g/mol
InChI Key: WRIOICYPUFUHER-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a triazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole, under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Rings: The oxazole and triazole rings are then coupled through a nucleophilic substitution reaction, where the oxazole derivative reacts with a triazole derivative in the presence of a suitable base.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and triazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The acetamide group can also enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]acetamide
  • **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]acetamide

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the presence of the methoxy group on the benzyl ring, which can influence its electronic properties and reactivity. This can result in different biological activities and applications compared to its analogs with other substituents.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C17H19N5O3/c1-10-14(11(2)25-22-10)9-16(23)19-17-18-15(20-21-17)8-12-4-6-13(24-3)7-5-12/h4-7H,8-9H2,1-3H3,(H2,18,19,20,21,23)

InChI Key

WRIOICYPUFUHER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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